Role of 1-Fmoc-D-prolyl-glycine in inducing beta-turn conformations
Role of 1-Fmoc-D-prolyl-glycine in inducing beta-turn conformations
Title: The Heterochiral Turn: A Technical Guide to 1-Fmoc-D-Prolyl-Glycine in Peptidomimetic Design
Executive Summary
In the landscape of rational drug design, controlling peptide backbone geometry is the primary challenge. Linear peptides rarely retain bioactive conformations in solution due to entropic penalties. 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) serves as a "privileged scaffold"—a pre-organized dipeptide building block used specifically to nucleate
This guide details the structural mechanics, solid-phase synthesis (SPPS) protocols, and validation methodologies for leveraging this motif to stabilize pharmacophores and macrocycles.
Structural Mechanics: The "Heterochiral" Effect
The efficacy of the D-Pro-Gly motif stems from its ability to override the random coil tendency of peptide chains. By introducing a D-amino acid (D-Pro) followed by an achiral residue (Gly), researchers force the backbone into a specific region of the Ramachandran plot that is sterically forbidden for all-L sequences.
The Nucleation Mechanism
A
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The D-Pro Constraint (
): The pyrrolidine ring of proline restricts the dihedral angle to approximately -60° (L-Pro) or +60° (D-Pro). The D-enantiomer obligates a positive angle, which is the hallmark of Type I' and II' turns (mirror images of the common Type I and II). -
The Glycine Hinge (
): The position in these turns often requires positive and angles that cause steric clashes for residues with side chains (even methyl groups). Glycine, lacking a side chain, accommodates these high-energy conformations without penalty.
Thermodynamic Stability
Incorporating D-Pro-Gly lowers the entropic cost of folding (
Table 1: Dihedral Angle Profiles of Relevant
| Turn Type | Role of D-Pro-Gly | ||
| Type I | (-60°, -30°) | (-90°, 0°) | Common in L-proteins; D-Pro disfavored. |
| Type II | (-60°, +120°) | (+80°, 0°) | Common in L-proteins; Gly often at |
| Type I' | (+60°, +30°) | (+90°, 0°) | Strongly induced by D-Pro-Gly. |
| Type II' | (+60°, -120°) | (-80°, 0°) | Strongly induced by D-Pro-Gly. |
Visualization: Turn Induction Pathway
The following diagram illustrates the mechanistic flow from the stereochemical properties of the dipeptide to the stabilization of the secondary structure.
Figure 1: Mechanistic pathway of
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
While D-Pro and Gly can be coupled sequentially, using the pre-formed dipeptide Fmoc-D-Pro-Gly-OH is the "Gold Standard" to avoid diketopiperazine (DKP) formation—a common side reaction where the dipeptide cleaves itself from the resin during the deprotection of the second residue.
Materials
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Building Block: Fmoc-D-Pro-Gly-OH (High purity >98%).
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Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Low loading (0.3–0.5 mmol/g) is preferred to reduce aggregation.
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Coupling Reagents: HATU or DIC/Oxyma (preferred over HBTU for sterically demanding couplings).
Step-by-Step Synthesis Workflow
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Resin Swelling: Swell resin in DMF for 30 mins.
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Elongation (Pre-Turn): Synthesize the C-terminal strand using standard Fmoc cycles.
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Dipeptide Coupling (The Critical Step):
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Dissolve Fmoc-D-Pro-Gly-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
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Add DIPEA (6 eq) immediately before adding to the resin.
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Reaction Time: 2 to 4 hours (longer than single residues due to the bulk of the dipeptide).
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Monitoring: Verify coupling via Kaiser test (if Gly is the previous residue) or Chloranil test (if Pro is the previous residue).
-
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Elongation (Post-Turn): Continue synthesis of the N-terminal strand.
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Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
Diagram: SPPS Workflow
Figure 2: SPPS workflow emphasizing the incorporation of the Fmoc-D-Pro-Gly-OH unit.
Validation & Characterization
Synthesizing the sequence is not enough; you must prove the turn exists in solution.
NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides definitive proof of the hairpin structure.
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NOE Connectivity: The hallmark of a
-hairpin induced by D-Pro-Gly is a strong Nuclear Overhauser Effect (NOE) between the alpha-protons of the residues flanking the turn ( and ). -
Amide Temperature Coefficients: Measure chemical shifts at variable temperatures (280K–320K).
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Result: Residues involved in the cross-strand hydrogen bonds (the "ladder" of the hairpin) will show low temperature coefficients (
ppb/K), indicating solvent shielding. -
Turn Residues: The Gly NH (
) is often solvent-exposed and will show a high coefficient.
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Circular Dichroism (CD)
While less specific than NMR, CD is useful for rapid screening.
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Signature: A Type I'/II' turn within a hairpin often produces a spectrum with a minimum around 200–205 nm and a maximum (exciton couplet) near 215–225 nm (distinct from the random coil minimum at 198 nm).
Applications in Drug Design
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Macrocyclization: Using D-Pro-Gly as a template allows for "head-to-tail" cyclization of difficult sequences. The turn brings the N- and C-termini into proximity, significantly increasing cyclization yields compared to linear precursors.
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Example: Gramicidin S analogs utilize this turn to maintain the cyclic antiparallel
-sheet structure.
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Inhibiting Protein-Protein Interactions (PPIs): Many PPIs are mediated by
-hairpin loops (e.g., the loop of the SH2 domain). Synthetic peptides containing the native L-sequence often unfold. Substituting the native turn with D-Pro-Gly "locks" the bioactive conformation, increasing affinity and proteolytic stability.
References
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Gellman, S. H. (1998).[2][3] "Rules for Antiparallel
-Sheet Design: D-Pro-Gly is Superior to L-Asn-Gly for -Hairpin Nucleation." Journal of the American Chemical Society.[3] Link -
Haque, T. S., et al. (1996). "Little, S. E., & Gellman, S. H. Stereochemical Bias in
-Hairpin Formation." Journal of the American Chemical Society.[3] Link -
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link
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Syud, F. A., et al. (2001).[3] "NMR-Based Quantification of
-Hairpin Populations in Aqueous Solution." Journal of the American Chemical Society.[3] Link -
Robinson, J. A. (2008). "Beta-Hairpin Peptidomimetics: Design, Synthesis and Biological Evaluation." Accounts of Chemical Research. Link
